molecular formula C10H21NO B13991959 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine CAS No. 1190-31-4

4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine

Cat. No.: B13991959
CAS No.: 1190-31-4
M. Wt: 171.28 g/mol
InChI Key: IIDVPTZPTHTXSC-UHFFFAOYSA-N
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Description

4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a 4-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of 4-chlorophenyl with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the ethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quinoline nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanol for methoxylation, and halogenated quinoline intermediates for cross-coupling reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to the observed biological effects. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: A simpler compound with a similar 4-chlorophenyl group but lacking the quinoline ring and methoxy group.

    4-[(E)-2-(4-Chlorophenyl)ethenyl]benzene: Similar structure but without the quinoline ring and methoxy group.

Uniqueness

4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine is unique due to the presence of both the quinoline ring and the methoxy group, which confer specific chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

1190-31-4

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-tert-butylhexanamide

InChI

InChI=1S/C10H21NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H2,1-4H3,(H,11,12)

InChI Key

IIDVPTZPTHTXSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C)(C)C

Origin of Product

United States

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